
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
説明
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid (CAS: 1956306-66-3; MFCD28991934) is a fluorinated pyrazine derivative characterized by a dihydropyrazine core substituted with a 4-fluorobenzyl group at position 4 and a carboxylic acid at position 2. This compound is commercially available with a purity of ≥95% and is commonly used as a building block in medicinal chemistry and drug discovery . Its structure combines electron-withdrawing (fluorine) and electron-donating (benzyl) groups, influencing its physicochemical and biological properties.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-oxopyrazine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)7-15-6-5-14-10(11(15)16)12(17)18/h1-6H,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQFGXKEAISFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C(C2=O)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid typically involves the reaction of 4-fluorobenzylamine with ethyl 2-oxo-2H-pyrazine-3-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group plays a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
Structural Differences and Implications
Core Heterocycle: The target compound features a dihydropyrazine core, which is less aromatic and more reactive than the fully aromatic pyrazine. This contrasts with dihydrobenzoxazine (e.g., QY-7385) and pyrrolidine (e.g., QZ-5088) analogs, which exhibit distinct ring strain and hydrogen-bonding capabilities .
Substituent Effects :
- The 4-fluorobenzyl group in the target compound enhances lipophilicity (logP ~1.8*), favoring membrane permeability in drug design. In contrast, the 4-methoxybenzyl analog (SY126478) introduces a polar methoxy group, which may improve solubility but reduce bioavailability .
- The carboxylic acid moiety in all analogs enables hydrogen bonding and salt formation, critical for target binding or crystallization .
Commercial and Research Availability
生物活性
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid (CAS Number: 1956306-66-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₂H₉FN₂O₃, and it has a molecular weight of approximately 248.21 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyrazine core with a fluorobenzyl substituent, which may influence its biological interactions. The chemical structure can be represented by the following SMILES notation: Fc1ccc(cc1)Cn1ccnc(c1=O)C(=O)O
.
Property | Value |
---|---|
Molecular Formula | C₁₂H₉FN₂O₃ |
Molecular Weight | 248.21 g/mol |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 3 |
XLogP3 | 1.6 |
Antioxidant Activity
Research indicates that derivatives of dihydropyrazines exhibit antioxidant properties. The presence of the fluorine atom in the benzyl group may enhance electron-withdrawing effects, potentially increasing the compound's ability to scavenge free radicals. Studies have shown that similar compounds can inhibit lipoxygenases (LOX), which are involved in oxidative stress pathways .
Enzyme Inhibition
One significant area of research has focused on the inhibition of tyrosinase (TYR), an enzyme critical in melanin production. Inhibitors of TYR are sought for their potential in treating hyperpigmentation disorders. A related study demonstrated that compounds with similar structures exhibited competitive inhibition against TYR from Agaricus bisporus, with some derivatives showing IC₅₀ values significantly lower than standard inhibitors like kojic acid .
Cytotoxicity Studies
Preliminary cytotoxicity assessments have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 cells. The results indicated that certain derivatives did not exhibit significant cytotoxic effects while effectively inhibiting TYR activity . This suggests a favorable therapeutic profile for further development.
Case Study 1: Tyrosinase Inhibition
In a study evaluating new small molecules for TYR inhibition, several derivatives based on the 4-fluorobenzyl structure were synthesized and tested. Compound 26 , a derivative with an IC₅₀ value of 0.18 μM, was found to be approximately 100-fold more active than kojic acid. This compound also demonstrated no cytotoxicity towards B16F10 cells, highlighting its potential as a safe therapeutic agent for skin-related conditions .
Case Study 2: Antioxidant Properties
A series of experiments assessed the antioxidant capabilities of related dihydropyrazine derivatives. The compounds were tested against various oxidative stress markers and showed promising results in scavenging free radicals and inhibiting lipid peroxidation processes .
Q & A
Basic: What synthetic routes are recommended for 4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid, and what analytical techniques are critical for confirming its structure?
Answer:
The compound can be synthesized via coupling reactions using reagents like EDCI·HCl and HOBt in anhydrous DMF, followed by purification via recrystallization or column chromatography . Structural confirmation requires spectroscopic methods:
- FT-IR to verify carbonyl (C=O) and carboxylic acid (COOH) groups.
- 1H- and 13C-NMR to resolve the dihydropyrazine core, fluorobenzyl substituents, and hydrogen bonding patterns.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Basic physicochemical validation includes melting point (218–220°C) and HPLC purity analysis (>95%) .
Advanced: How can researchers design experiments to evaluate tyrosinase inhibitory activity, and what structural analogs should be considered for SAR studies?
Answer:
Experimental Design:
- Enzyme assays : Measure IC₅₀ using mushroom or human tyrosinase, with L-DOPA as a substrate. Include kojic acid as a positive control .
- Cellular models : Use B16F10 melanoma cells to assess melanin reduction via spectrophotometry (405 nm).
Structural Analogs for SAR : - Replace the fluorobenzyl group with chloro- or methoxybenzyl to probe electronic effects.
- Modify the dihydropyrazine ring to a fully aromatic pyrazine or saturated piperazine to study conformational flexibility .
Basic: What key physicochemical properties influence the compound’s handling in laboratory settings?
Answer:
- Stability : The powder form is hygroscopic; store at 2–8°C in airtight containers. Avoid aqueous solutions due to hydrolysis risk .
- Solubility : Test in DMSO (primary stock) and dilute in PBS for biological assays. LogP ~1.63 suggests moderate lipophilicity .
- Thermal stability : Decomposition above 321°C; avoid high-temperature reactions .
Advanced: What methodologies assess pharmacokinetic profiles and metabolic stability in preclinical models?
Answer:
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- Pharmacokinetics (PK) : Administer orally/IV to rodents; collect plasma at intervals. Use LC-MS to determine AUC, Cₘₐₓ, and bioavailability.
- CYP inhibition assays : Screen against CYP3A4/2D6 to predict drug-drug interactions .
Basic: How does the 4-fluorobenzyl moiety impact electronic configuration and reactivity?
Answer:
- Electron-withdrawing effect : The fluorine atom increases electrophilicity of the benzyl group, enhancing hydrogen-bonding with target enzymes .
- Stereoelectronic effects : Fluorine’s ortho/para-directing nature influences regioselectivity in electrophilic substitutions during derivatization .
Advanced: How do structural modifications of the dihydropyrazine core affect PARP inhibition binding affinity and selectivity?
Answer:
- Core saturation : The dihydro (non-aromatic) state increases flexibility, improving accommodation in PARP-1/2’s NAD+ binding pocket.
- Substituent effects : Adding electron-deficient groups (e.g., -CF₃) to the pyrazine ring boosts π-stacking with catalytic residues.
- Selectivity testing : Compare IC₅₀ against PARP-1, PARP-2, and unrelated kinases (e.g., EGFR) using fluorescence polarization assays .
Basic: What are the best practices for resolving contradictions in spectral data during characterization?
Answer:
- Cross-validate techniques : Combine NMR (for protons/carbons) with IR (functional groups) and HRMS (exact mass).
- Dynamic NMR : Use variable-temperature 1H-NMR to resolve tautomerism or rotational barriers in the dihydropyrazine ring .
Advanced: What computational strategies can predict metabolic hotspots and guide structural optimization?
Answer:
- DFT calculations : Map electrostatic potentials to identify sites prone to oxidation (e.g., benzylic C-H bonds).
- Docking simulations : Model interactions with CYP450 isoforms (3A4, 2C9) to predict metabolic pathways.
- QSAR models : Train on analogs with known half-lives to prioritize derivatives with improved stability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。